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Compound Name: 2-Aminocarbazole

Cat. No.: B1619228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminocarbazole is a heterocyclic aromatic amine containing a carbazole nucleus. The

carbazole scaffold is a prominent structural motif found in numerous biologically active natural

products and synthetic compounds.[1] Derivatives of carbazole have garnered significant

attention in medicinal chemistry due to their wide range of pharmacological activities, including

antitumor, anti-inflammatory, and neuroprotective effects.[1][2] A thorough understanding of the

physicochemical properties of 2-aminocarbazole is fundamental for its application in drug

design, enabling the prediction of its pharmacokinetic and pharmacodynamic profiles. This

guide provides a comprehensive overview of the core physicochemical properties of 2-
aminocarbazole, detailed experimental methodologies for their determination, and insights

into its potential biological signaling pathways.

Physicochemical Properties of 2-Aminocarbazole
The physicochemical parameters of a compound are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

The key properties of 2-Aminocarbazole are summarized in the table below.
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Property Value Source

Molecular Formula C₁₂H₁₀N₂ PubChem

Molecular Weight 182.22 g/mol PubChem

Melting Point 238-239 °C LookChem[3]

Boiling Point 440.8 °C at 760 mmHg LookChem[3]

pKa (Predicted) 17.34 ± 0.30 LookChem[3]

LogP 3.48 LookChem[3]

Solubility
Generally more soluble in polar

solvents.
Inferred from structure

Appearance
Not specified, likely a solid at

room temperature.
Inferred from melting point

Experimental Protocols
Accurate determination of physicochemical properties is crucial for compound characterization.

The following sections detail representative experimental protocols for measuring the key

properties of 2-Aminocarbazole.

Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is

a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting

range.[3][4]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

Sample Preparation: A small amount of finely powdered 2-Aminocarbazole is packed into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

Apparatus Setup:

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level

with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid
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(e.g., silicone oil) within the Thiele tube. The side arm of the tube is gently heated to

ensure uniform temperature distribution via convection.[4]

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

[3]

Determination: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near

the expected melting point.[4]

Data Recording: The temperature at which the first drop of liquid appears (onset of melting)

and the temperature at which the entire solid phase has liquefied (completion of melting) are

recorded. This range represents the melting point of the sample.[3][6]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of 2-Aminocarbazole.

Solubility Determination
Solubility, the ability of a substance to dissolve in a solvent, is a critical factor for drug delivery

and bioavailability. The "shake-flask" method is a standard approach for determining

equilibrium solubility.[7][8]

Methodology: Shake-Flask Method

Preparation of Saturated Solution: An excess amount of solid 2-Aminocarbazole is added to

a known volume of a specific solvent (e.g., water, buffer at a specific pH) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C for

physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.[7][8]

Phase Separation: The undissolved solid is separated from the solution by centrifugation or

filtration.

Quantification: The concentration of 2-Aminocarbazole in the clear supernatant or filtrate is

determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).[8]
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Replication: The experiment is performed in triplicate to ensure the reliability of the results.[7]

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an

amine like 2-aminocarbazole, the pKa of its conjugate acid is a key determinant of its

ionization state at different pH values, which significantly impacts its solubility, permeability, and

receptor binding. UV-Vis spectrophotometry is a common method for pKa determination.[9][10]

[11]

Methodology: UV-Vis Spectrophotometry

Solution Preparation: A series of buffer solutions with a range of known pH values are

prepared. A stock solution of 2-Aminocarbazole is also prepared in a suitable solvent (e.g.,

methanol or DMSO).

Spectral Measurement: A constant aliquot of the 2-Aminocarbazole stock solution is added

to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a

relevant wavelength range.[9]

Data Analysis: The absorbance at one or more wavelengths where the protonated and

deprotonated forms of 2-Aminocarbazole have different extinction coefficients is plotted

against the pH.

pKa Calculation: The pKa is determined by fitting the absorbance versus pH data to the

Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway

between the minimum and maximum values.[9]

LogP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a

compound. It describes the ratio of the concentration of a compound in a nonpolar solvent

(typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

LogP is a critical parameter in predicting the membrane permeability and overall ADME

properties of a drug candidate.[12]

Methodology: HPLC Method
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Stationary and Mobile Phases: A reverse-phase HPLC column (e.g., C18) is used as the

stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and

an organic solvent (e.g., methanol or acetonitrile).

Calibration: A series of reference compounds with known logP values are injected into the

HPLC system, and their retention times are measured. A calibration curve is generated by

plotting the logarithm of the retention factor (k) against the known logP values.[13]

Sample Analysis: 2-Aminocarbazole is injected into the same HPLC system under identical

conditions, and its retention time is determined.

LogP Calculation: The retention factor for 2-Aminocarbazole is calculated from its retention

time, and its logP value is then interpolated from the calibration curve.[13]

Potential Signaling Pathway Involvement
While specific signaling pathways for 2-Aminocarbazole are not extensively characterized, the

broader class of carbazole derivatives has been shown to interact with several key cellular

signaling cascades implicated in cancer and other diseases.[2][14][15]

One of the most notable targets is the tumor suppressor protein p53.[16] In approximately 50%

of human cancers, p53 is inactivated by mutation, leading to uncontrolled cell growth.[16][17]

Some small molecules, including certain carbazole derivatives, have been investigated for their

ability to reactivate mutant p53, restoring its tumor-suppressive functions.[16][17] This

reactivation can lead to the induction of apoptosis (programmed cell death) and cell cycle

arrest in cancer cells.[18]

Other signaling pathways potentially modulated by carbazole derivatives include:

STAT (Signal Transducer and Activator of Transcription) Pathway: The STAT family of

proteins are crucial for cell growth and survival, and their dysregulation is often observed in

cancer. Carbazole compounds have been explored as inhibitors of STAT signaling,

particularly STAT3.[2]

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a variety of

cellular processes, including proliferation, differentiation, and apoptosis. Carbazole
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derivatives have been shown to inhibit the p38 MAPK signaling pathway, which can have

anti-inflammatory effects.[14][15]

Conceptual Signaling Pathway for Carbazole Derivatives Targeting Mutant p53

Caption: Potential mechanism of mutant p53 reactivation by carbazole derivatives.

Conclusion
2-Aminocarbazole possesses a unique set of physicochemical properties that make it an

interesting scaffold for further investigation in drug discovery. This guide has provided a

detailed overview of its core properties, standardized methodologies for their experimental

determination, and a glimpse into the potential biological pathways it may influence. The data

and protocols presented herein serve as a valuable resource for researchers and scientists

working with 2-aminocarbazole and its derivatives, facilitating the rational design and

development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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